4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic compound. It features a piperidine ring, an imidazolidinone moiety, and a methoxyethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazolidinone moiety, and the attachment of the methoxyethyl group. Typical reaction conditions might include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of Imidazolidinone Moiety: This might be achieved through condensation reactions.
Attachment of Methoxyethyl Group: This could involve alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize yield and minimize environmental impact.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the imidazolidinone moiety.
Substitution: Substitution reactions might occur at various positions on the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound could be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
Material Science: It might find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide: might be compared with other piperidine or imidazolidinone derivatives.
Uniqueness
Structural Features: The unique combination of the piperidine ring, imidazolidinone moiety, and methoxyethyl group might confer specific properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.
Properties
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14-5-3-4-6-16(14)20-18(25)21-9-7-15(8-10-21)23-13-17(24)22(19(23)26)11-12-27-2/h3-6,15H,7-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNMJVNOPULIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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